N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide
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Overview
Description
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and an oxalamide linkage to a phenyl group, making it a versatile molecule for chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation. By targeting CDK2, this compound can potentially influence the progression of the cell cycle.
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting the progression of the cell cycle. This inhibition can lead to the arrest of cell division, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase in the cell cycle. By inhibiting CDK2, the compound can cause a delay or arrest at these stages, preventing DNA replication and cell division.
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2 activity , leading to the arrest of the cell cycle . On a cellular level, this can result in the prevention of cell division and proliferation, particularly in cells that divide rapidly, such as cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-piperidinemethanol, undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to yield 1-(methylsulfonyl)piperidin-4-yl)methanol.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with Aniline: Finally, the oxalyl chloride derivative is coupled with aniline in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-methylphenyl)oxalamide
- N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-23(21,22)18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKQYPPMOXAZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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